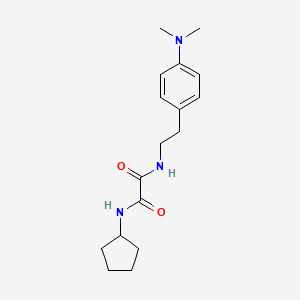

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-20(2)15-9-7-13(8-10-15)11-12-18-16(21)17(22)19-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJKJUWVKHWQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Material Safety Data Sheet (MSDS) for CAS 1396811-10-1

An In-Depth Technical Guide to Taselisib (GDC-0032) for Research Professionals

Executive Summary

This guide provides a comprehensive technical overview of Taselisib (CAS 1396811-10-1), also known as GDC-0032. Taselisib is a highly potent and selective, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family. It possesses a unique inhibitory profile, potently targeting the p110α, p110δ, and p110γ isoforms while largely sparing the p110β isoform. This β-sparing characteristic is believed to mitigate some of the toxicities, such as severe hyperglycemia, associated with pan-PI3K inhibitors.

A key area of investigation for Taselisib is in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1] These mutations are prevalent in a variety of solid tumors, particularly breast cancer, and lead to constitutive activation of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and metabolism.[1] Preclinical and clinical data have demonstrated that Taselisib has enhanced activity in PIK3CA-mutant cancer models.[2] This guide will delve into the compound's physicochemical properties, safety and handling protocols, detailed mechanism of action, and field-proven experimental methodologies for its application in a research setting.

Section 1: Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical and chemical properties are foundational to its effective use in research. Taselisib is a complex heterocyclic molecule with specific solubility and stability characteristics that must be considered for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1396811-10-1 (primary) / 1282512-48-4 | [3][4][5] |

| Synonyms | GDC-0032, GDC0032, RG-7604, RG7604 | [6][7][8] |

| IUPAC Name | 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][3][5]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | [3] |

| Molecular Formula | C₂₄H₂₈N₈O₂ | [3][5] |

| Molecular Weight | 460.53 g/mol | [4][8] |

| Appearance | White to off-white solid powder | [9] |

| Solubility | DMSO: ≥ 25 mg/mL (e.g., 92 mg/mL or 70 mg/mL reported) Water: Insoluble Ethanol: Insoluble | [4][5][8] |

| Storage (Solid) | Short-term (days to weeks): 0 - 4°C Long-term (months to years): -20°C | [9] |

| Storage (In Solvent) | -80°C for up to 1 year -20°C for up to 6 months | [8] |

Section 2: Safety and Handling Precautions

> DISCLAIMER: This section provides a summary of safety and handling information for research laboratory use and is based on publicly available data. It is not a substitute for a formal, legally-required Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the chemical supplier. Always consult the supplier-specific SDS before handling this compound and adhere to all institutional and governmental safety regulations.

Hazard Identification

Taselisib is a potent bioactive molecule designed to interfere with critical cellular signaling pathways. While a comprehensive, publicly available toxicology report for occupational exposure is limited, data from clinical trials can inform potential hazards.

-

Primary Risks: As a potent kinase inhibitor, Taselisib should be considered a hazardous compound with the potential for systemic effects upon exposure. The product is intended for research use only and is not for human or veterinary use.[5]

-

Observed Clinical Adverse Events: In human clinical trials, common treatment-related adverse events included diarrhea, hyperglycemia, rash, stomatitis (mouth sores), decreased appetite, and nausea.[2][10] These on-target toxicities highlight the systemic importance of the PI3K pathway and suggest that accidental exposure could lead to similar effects.[11]

Recommended Handling and Personal Protection

Due to its potency and potential hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle the solid compound and concentrated stock solutions only in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of aerosolized powder.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

-

Body Protection: Wear a fully buttoned lab coat.

-

-

Hygiene: Avoid all direct contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store the compound in a tightly sealed, light-resistant container in a secure, designated location according to the temperature guidelines in Table 1.[9]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.

Section 3: Mechanism of Action and Biological Pathway

Taselisib exerts its anti-tumor activity by targeting the PI3K/Akt/mTOR pathway, one of the most frequently dysregulated signaling cascades in human cancer.[1] Its efficacy is particularly pronounced in tumors with activating mutations in PIK3CA.

Selective Inhibition of PI3K Isoforms

The Class I PI3K family consists of four isoforms: α, β, δ, and γ. Taselisib is a potent inhibitor of the α, δ, and γ isoforms, with reported Ki values in the sub-nanomolar range (Ki = 0.29 nM for PI3Kα, 0.12 nM for PI3Kδ, and 0.97 nM for PI3Kγ).[4] Critically, it is over 30-fold more selective for PI3Kα over PI3Kβ (Ki = 9.1 nM).[4][7]

Causality: The rationale for a β-sparing inhibitor stems from the observation that PI3Kβ signaling is important for insulin-mediated glucose uptake in peripheral tissues. Inhibition of PI3Kβ is thought to contribute significantly to the hyperglycemia seen with pan-PI3K inhibitors. By sparing this isoform, Taselisib was designed to have a wider therapeutic window.[1]

Dual-Action Inhibition in PIK3CA-Mutant Cells

Research has revealed that Taselisib has a unique dual mechanism of action that distinguishes it from other PI3K inhibitors.[1]

-

ATP-Competitive Inhibition: Like many kinase inhibitors, Taselisib binds to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2]

-

Degradation of Mutant p110α: Uniquely, Taselisib has been shown to induce the proteasome-dependent degradation of mutant p110α protein, without significantly affecting the wild-type protein.[1]

Causality: This dual action provides a more sustained and profound inhibition of the pathway. By removing the mutant kinase protein, the cell cannot easily overcome the drug's effect through feedback mechanisms that might otherwise increase kinase expression or activity. This leads to enhanced potency and durable pathway suppression in PIK3CA-mutant tumor models.

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in cell signaling and the point of intervention for Taselisib.

Caption: PI3K/Akt/mTOR pathway showing Taselisib's inhibitory action.

Section 4: Key Experimental Protocols and Workflows

As a Senior Application Scientist, the true test of a compound is its robust and reproducible performance in the lab. The following protocols are designed to be self-validating systems for assessing the activity of Taselisib.

Protocol: In Vitro Cell Proliferation Assay (IC₅₀ Determination)

This protocol determines the concentration of Taselisib required to inhibit 50% of cell growth in a PIK3CA-mutant cancer cell line (e.g., MCF-7, Cal-33).

Methodology Rationale: A crystal violet assay is chosen for its simplicity, low cost, and robustness. It measures total adherent cell biomass, providing a reliable endpoint for proliferation over several cell cycles (72-96 hours), which is sufficient time for a cytostatic or cytotoxic agent to take effect.

Step-by-Step Protocol:

-

Cell Seeding:

-

Trypsinize and count a log-phase culture of a PIK3CA-mutant cell line.

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of complete medium).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Taselisib in 100% DMSO.

-

Perform a serial dilution of the stock solution in complete medium to create 2X working concentrations. A typical 8-point dilution series might range from 20 µM to 1 nM (2X). Include a vehicle control (e.g., 0.2% DMSO in medium).

-

Remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells, resulting in a 1X final concentration.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

-

-

Staining and Quantification:

-

Gently wash the wells twice with 200 µL of PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the wells twice with 200 µL of PBS.

-

Stain the cells with 100 µL of 0.5% crystal violet solution (in 25% methanol) for 20 minutes.

-

Wash the plate extensively with deionized water until the background is clear. Air dry completely.

-

Solubilize the stain by adding 100 µL of 100% methanol or 10% acetic acid to each well.

-

Read the absorbance at 570 nm on a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no cells).

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Plot the normalized viability (%) against the log-transformed drug concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Protocol: Western Blot for Pathway Inhibition Analysis

This protocol validates that Taselisib is inhibiting its intended target pathway by measuring the phosphorylation status of downstream effectors like Akt.

Methodology Rationale: Western blotting provides direct evidence of target engagement. A decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473) is a canonical and reliable biomarker for PI3K pathway inhibition.[12] Comparing the level of p-Akt to total Akt levels ensures that any observed decrease is due to inhibition of phosphorylation, not a change in total protein expression.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Seed cells (e.g., 1x10⁶ cells) in a 6-well plate and allow them to attach overnight.

-

Treat cells with Taselisib at various concentrations (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to observe direct signaling effects.

-

Wash cells with ice-cold PBS and lyse them on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., Rabbit anti-p-Akt S473 and Rabbit anti-Total Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a digital imager or X-ray film. Densitometry can be used to quantify the p-Akt/Total Akt ratio.

-

General Experimental Workflow Visualization

The following diagram outlines a logical workflow for characterizing a PI3K inhibitor like Taselisib.

Caption: A logical workflow for preclinical evaluation of Taselisib.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51001932, Taselisib. [Link]

-

ResearchGate (n.d.). Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. [Link]

-

Juric, D. et al. (2017). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery. [Link]

-

The ASCO Post (2017). Taselisib, a PI3K Inhibitor, Shrinks Tumors in Early Breast Cancer, with Added Activity in Patients with PI3KCA Mutation. [Link]

-

Baselga, J. et al. (2018). Phase III study of taselisib (GDC-0032) + fulvestrant (FULV) v FULV in patients (pts) with estrogen receptor (ER)-positive, PIK3CA-mutant (MUT), locally advanced or metastatic breast cancer (MBC): Primary analysis from SANDPIPER. Journal of Clinical Oncology. [Link]

-

Mayer, I.A. et al. (2019). Management of toxicity to isoform α-specific PI3K inhibitors. Annals of Oncology. [Link]

-

Zumsteg, Z.S. et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research. [Link]

-

Juric, D. et al. (2018). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. PMC. [Link]

Sources

- 1. Taselisib, a PI3K Inhibitor, Shrinks Tumors in Early Breast Cancer, with Added Activity in Patients with PI3KCA Mutation | Value-Based Cancer Care [valuebasedcancer.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]

- 7. Taselisib (GDC-0032, RG-7604 | PI3Kα inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Executive Overview: The Oxalamide Scaffold

In contemporary medicinal chemistry, the oxalamide (ethanediamide) core has emerged as a highly versatile, privileged scaffold[1]. Characterized by a central N,N′ -di-substituted structure, oxalamides serve as rigid, planar linkers capable of acting as dual hydrogen-bond donors and acceptors[1].

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a highly functionalized derivative that strategically combines this core with a lipophilic cyclopentyl ring and a basic tertiary amine. Historically, structurally analogous oxalamide derivatives have demonstrated potent biological activities across diverse therapeutic areas. These include the inhibition of HIV-1 entry via gp120 antagonism[2], the disruption of microtubule dynamics by binding to the colchicine site of tubulin[3], and remarkable efficacy in anti-plasmodial profiling against chloroquine-resistant strains[4]. Furthermore, recent advancements in green chemistry have streamlined the synthesis of such scaffolds, utilizing highly atom-economical ruthenium-catalyzed acceptorless dehydrogenative coupling[5].

This whitepaper deconstructs the physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) implications, and the self-validating analytical protocols required to characterize this specific compound for preclinical drug development.

Structural Deconstruction & Calculated Descriptors

The pharmacological behavior of this compound is dictated by three distinct structural modules:

-

The Cyclopentyl Ring: A highly lipophilic moiety that drives the molecule into deep, hydrophobic protein pockets (e.g., the S1 pocket of metalloproteases).

-

The Oxalamide Core: A rigid linker that restricts conformational flexibility. This minimizes the entropic penalty upon target binding and provides two critical N-H hydrogen bond donors[1].

-

The 4-(dimethylamino)phenethyl Group: Introduces an aromatic spacer and a basic tertiary amine, which serves as a pH-dependent ionization center.

Table 1: Quantitative Physicochemical Descriptors

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₁₇H₂₅N₃O₂ | Fits comfortably within Lipinski's Rule of 5. |

| Molecular Weight | 303.40 g/mol | Optimal for oral bioavailability and rapid cellular permeation. |

| Topological Polar Surface Area (TPSA) | ~61.4 Ų | Excellent predictor for high intestinal permeability and potential BBB penetration. |

| Hydrogen Bond Donors | 2 | Provided entirely by the rigid oxalamide core[1]. |

| Hydrogen Bond Acceptors | 3 | Two carbonyl oxygens and one tertiary amine nitrogen. |

| Rotatable Bonds | 7 | Moderate flexibility; the oxalamide core restricts excessive rotation. |

| Predicted pKa (Amine) | ~8.5 | Molecule will be >99% ionized in the stomach, and ~10% ionized in blood plasma. |

| Predicted LogP | 2.8 - 3.2 | Ideal lipophilicity for membrane partitioning without excessive non-specific binding. |

ADME Dynamics: Causality in Pharmacokinetics

The presence of the basic dimethylamino group (pKa ~8.5) creates a highly dynamic solubility profile across the gastrointestinal (GI) tract.

-

Gastric Environment (pH 1.2 - 2.0): The tertiary amine is fully protonated. The resulting positive charge dramatically enhances thermodynamic solubility, allowing the compound to fully dissolve in gastric fluids.

-

Intestinal Environment (pH 6.5 - 7.4): As the compound transitions into the duodenum, the pH approaches the molecule's pKa. The fraction of the neutral, un-ionized species increases significantly. While this reduces aqueous solubility (risking precipitation), it exponentially increases the compound's lipophilicity (LogD), driving rapid passive diffusion across the enterocyte lipid bilayer.

Understanding this causality is critical: the compound relies on a "dissolve-then-permeate" mechanism, characteristic of BCS (Biopharmaceutics Classification System) Class II drugs.

Self-Validating Analytical Protocols

To empirically validate the predicted properties of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, rigorous, artifact-free analytical workflows are required.

Protocol A: LogD(7.4) Determination via Shake-Flask LC-MS/MS

Rationale: Computational models often fail to account for the intramolecular hydrogen bonding of the rigid oxalamide core. Empirical measurement is mandatory.

-

Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours, then separate.

-

Causality: Pre-saturating the phases prevents volume shifts during the actual assay, ensuring the concentration ratios remain absolute.

-

-

Partitioning: Spike 10 µM of the compound into a vial containing 500 µL of saturated octanol and 500 µL of saturated PBS. Shake at 800 RPM for 2 hours at 25°C.

-

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes.

-

Causality: Mechanical shaking induces micro-emulsions (microscopic octanol droplets suspended in water). Without high-speed centrifugation, these droplets carry the lipophilic compound into the aqueous phase, falsely lowering the measured LogD.

-

-

Quantification: Sample both phases carefully. Quantify using a triple quadrupole LC-MS/MS. Include Propranolol as an internal, self-validating reference standard.

Protocol B: Kinetic Solubility via Laser Nephelometry

Rationale: Traditional UV-Vis methods are prone to interference from UV-absorbing impurities. Nephelometry measures light scattering from insoluble particulates, providing a label-free thermodynamic boundary.

-

Serial Dilution: Prepare a 10 mM stock in 100% DMSO. Perform a 12-point serial dilution in DMSO.

-

Causality: Maintaining the compound in pure DMSO until the final step ensures that precipitation only occurs due to aqueous insolubility, not intermediate solvent shock.

-

-

Aqueous Spiking: Transfer 2 µL of each dilution into 198 µL of PBS (pH 7.4).

-

Causality: The final DMSO concentration is locked at exactly 1.0%. Higher DMSO concentrations act as a co-solvent, artificially inflating solubility and invalidating in vivo extrapolations.

-

-

Equilibration & Reading: Incubate at 37°C for 24 hours with orbital shaking. Read the plate using a laser nephelometer. The solubility limit is the highest concentration point before a statistically significant increase in relative light scattering units (RNU) occurs.

Visualizing Workflows & Pharmacological Trajectories

Fig 1. Sequential physicochemical characterization workflow for oxalamide derivatives.

Fig 2. Putative pharmacological mechanism of target inhibition via the oxalamide scaffold.

References

-

Mechanism and optimization of ruthenium-catalyzed oxalamide synthesis using DFT. RSC Advances (2024). Available at: [Link]

-

Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. RSC Medicinal Chemistry (2020). Available at: [Link]

-

The discovery and development of oxalamide and pyrrole small molecule inhibitors of gp120 and HIV entry. Current Topics in Medicinal Chemistry (2019). Available at: [Link]

-

Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters (2020). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and optimization of ruthenium-catalyzed oxalamide synthesis using DFT - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03182B [pubs.rsc.org]

How to dissolve N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in DMSO for cell culture

Application Notes & Protocols

Title: A Senior Scientist's Guide to the Solubilization and Application of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in DMSO for In Vitro Cell-Based Assays

Abstract: The effective delivery of novel chemical entities to in vitro cell models is foundational to modern drug discovery and biological research. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, an oxalamide derivative, is presumed to be hydrophobic, presenting a significant challenge for its dissolution in aqueous cell culture media. This document provides a comprehensive, field-proven protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) as a vehicle. We will detail the preparation of high-concentration master stocks, subsequent dilution to non-cytotoxic working concentrations, and best practices for ensuring solution stability and experimental reproducibility. The causality behind each step is explained to empower researchers with the ability to adapt and troubleshoot the methodology effectively.

Section 1: Foundational Principles

Physicochemical Profile & Solubilization Strategy

Rationale for DMSO Selection: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a unique ability to dissolve a wide array of both non-polar and polar compounds[3][4]. Its miscibility with water and many organic solvents makes it an ideal vehicle for preparing concentrated stock solutions of hydrophobic test articles that can then be diluted into cell culture media[4][5]. Similar oxalamide-based compounds have been noted for their high solubility in DMSO[6].

For the purpose of providing concrete calculational examples in this guide, we will use an estimated Molecular Weight (MW). Based on similar structures, an estimated MW of 331.45 g/mol will be used. Researchers must obtain the actual MW from the compound supplier for accurate molarity calculations.

| Property | Estimated Value / Observation | Rationale & Implication for Handling |

| Molecular Formula | C19H29N3O2 | High carbon-to-heteroatom ratio suggests hydrophobicity. |

| Molecular Weight (MW) | ~331.45 g/mol | Crucial for all molarity calculations. Must be confirmed by supplier. |

| Aqueous Solubility | Predicted to be low. | Direct dissolution in cell culture media is likely to fail, leading to precipitation[2][7]. |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade DMSO is required to create a high-concentration primary stock. |

The Critical Role of DMSO Concentration in Cell Culture

While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce a range of cellular effects from growth inhibition to apoptosis and cytotoxicity[8][9][10].

The "DMSO Budget": The final concentration of DMSO in the cell culture well is a critical experimental parameter that must be controlled and reported.

-

Safe Limit: For most cell lines, a final DMSO concentration of ≤ 0.1% (v/v) is considered safe and non-influential[11].

-

Tolerable Limit: Some less sensitive cell lines may tolerate up to 0.5% (v/v) , but this must be empirically validated[9][11].

-

Toxic Threshold: Concentrations approaching and exceeding 1.0% (v/v) often lead to significant cell death and confounding experimental results[8][10][12].

Self-Validating System: Every experiment must include a "vehicle control" group. This group is treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound. This ensures that any observed cellular phenotype is attributable to the compound itself and not the solvent vehicle.

Section 2: Experimental Protocols

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions. Working with high concentrations minimizes the final volume of DMSO introduced into the cell culture wells.

Materials:

-

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide powder

-

Anhydrous, cell culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

-

Calibrated analytical balance

-

Sterile, amber or light-blocking, polypropylene microcentrifuge tubes (1.5 mL)

-

Calibrated P200 and P1000 micropipettes with sterile, low-retention tips

-

Vortex mixer

-

Bath sonicator (optional, but recommended)

Calculation: The fundamental formula for calculating the required mass is: Mass (g) = Target Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) [13]

Example Calculation for 1 mL of a 10 mM Stock (using estimated MW):

-

Mass (mg) = (10 mmol/L) x (0.001 L) x (331.45 g/mol ) x (1000 mg/g)

-

Mass (mg) = 3.31 mg

Step-by-Step Methodology:

-

Preparation: Bring the compound vial and the bottle of anhydrous DMSO to room temperature inside a laminar flow hood to prevent water condensation upon opening.

-

Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 3.31 mg) of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Scientist's Note: Use anti-static weigh paper or a weigh boat. Tare the balance with the empty, capped tube before adding the powder for the most accurate measurement. Record the exact mass.

-

-

Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve the 10 mM concentration. Add the calculated volume of room-temperature DMSO to the tube containing the compound powder.

-

Formula:Volume (µL) = [Mass (mg) / 331.45 ( g/mol )] x [1 / 10 (mmol/L)] x 1,000,000

-

-

Dissolution: a. Cap the tube tightly and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a light source. If any solid particulates remain, proceed to the next step. c. Place the tube in a bath sonicator at room temperature for 5-10 minutes[14]. This uses ultrasonic waves to break apart small compound agglomerates. d. Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again[14].

-

Final Quality Control: Perform a final visual inspection to ensure the solution is completely clear and free of any precipitate. A fully dissolved stock is critical for accurate downstream dilutions.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-blocking tubes[13].

-

Labeling: Label each aliquot clearly with: Compound Name, Stock Concentration (10 mM), Solvent (DMSO), Preparation Date, and Researcher's Initials[13][15].

-

Storage: Store the aliquots at -20°C for routine use or -80°C for long-term archival storage[13].

Protocol: Preparation of Working Solutions for Cell Dosing

This protocol describes the serial dilution of the 10 mM master stock into complete cell culture medium to achieve the desired final concentrations for treating cells.

Key Principle: Avoiding Precipitation Hydrophobic compounds can precipitate ("crash out") when a concentrated DMSO stock is rapidly diluted into an aqueous medium[1][2]. The key to preventing this is to perform the dilution in a stepwise manner and ensure rapid mixing while maintaining a low final DMSO concentration.

Example Dilution Table (Targeting a Final DMSO concentration of 0.1%): This example assumes a 1:1000 final dilution factor (10 mM stock -> 10 µM final). The stock is first diluted into an intermediate volume of medium before being added to the wells.

| Final Compound Conc. (µM) | Master Stock (10 mM) Volume | Volume of Pre-warmed Medium | Intermediate Conc. (µM) | Final DMSO % (v/v) |

| 10 | 2 µL | 1998 µL | 10 µM | 0.1% |

| 5 | 1 µL | 1999 µL | 5 µM | 0.05% |

| 1 | 0.2 µL (or 2µL of 1mM intermediate) | 1999.8 µL | 1 µM | 0.01% |

| 0 (Vehicle Control) | 2 µL (DMSO only) | 1998 µL | 0 µM | 0.1% |

Step-by-Step Methodology:

-

Preparation: Pre-warm the complete cell culture medium (containing serum, if used) to 37°C in a water bath.

-

Thaw Stock: Remove a single aliquot of the 10 mM master stock from the -20°C freezer and allow it to thaw completely at room temperature. Centrifuge the tube briefly (5-10 seconds) to pull all liquid to the bottom.

-

Intermediate Dilution: In a sterile conical tube, add the required volume of pre-warmed medium (e.g., 1998 µL for the 10 µM example).

-

Crucial Step - Addition & Mixing: While gently vortexing or swirling the tube of medium, add the small volume of the master stock (e.g., 2 µL) directly into the medium[14]. Do not pipette the stock onto the wall of the tube. This rapid dispersion is critical to prevent precipitation.

-

Final Application: Immediately use this freshly prepared working solution to treat your cells. For a 6-well plate containing 2 mL of medium per well, you would replace the existing medium with 2 mL of your prepared working solution.

-

Vehicle Control: Crucially , prepare a vehicle control by adding the same volume of pure DMSO (e.g., 2 µL) to an equivalent volume of medium (e.g., 1998 µL). This solution should be added to at least one well of your cell plate to monitor the effect of the solvent alone.

Section 3: Visualization of Workflows

The following diagrams illustrate the key protocols described above, ensuring a clear and logical execution of the experimental steps.

Caption: Workflow for preparing a concentrated master stock solution.

Caption: Workflow for diluting master stock to a working solution for cell treatment.

Section 4: References

-

Eppendorf Japan. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from Eppendorf. [Link]

-

Thanh, L. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

-

BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from BPS Bioscience. [Link]

-

Al-Absi, A. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

-

Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Keyence. [Link]

-

ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Retrieved from ResearchGate. [Link]

-

MP Biomedicals. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved from MP Biomedicals. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

-

Vu, K., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

-

Korb, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

-

Radboud University. (n.d.). 1 Preparation stock solution solid compound(s). Retrieved from Radboud University. [Link]

-

BioNetwork. (2012). Serial Dilution for Cell Cloning. YouTube. [Link]

-

de Souza, C. C., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. [Link]

-

American Society for Microbiology. (2005). Serial Dilution Protocols. Retrieved from ASM. [Link]

-

ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from ResearchGate. [Link]

-

ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from ResearchGate. [Link]

-

Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. Retrieved from Bitesize Bio. [Link]

-

Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio. [Link]

-

ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from ResearchGate. [Link]

-

Ganesh, S. D., et al. (2016). N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. Molbank. [Link]

Sources

- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Japan [eppendorf.com]

- 4. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]

- 5. mpbio.com [mpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. emulatebio.com [emulatebio.com]

- 15. bitesizebio.com [bitesizebio.com]

Application Note: Step-by-Step Chemical Synthesis Protocol for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Introduction & Mechanistic Rationale

Unsymmetrical oxalamides are highly valued in medicinal chemistry as rigid hydrogen-bonding linkers, bioisosteres, and versatile pharmacophores. The synthesis of target compound N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide requires a highly controlled, sequential amidation strategy to prevent the formation of unwanted symmetrical bis-oxalamides[1].

To achieve this, the protocol leverages diethyl oxalate as a bifunctional electrophile rather than oxalyl chloride. Oxalyl chloride is often too reactive, leading to rapid double-addition. Diethyl oxalate allows for precise kinetic control[2].

The causality of this two-step reaction relies on the electronic modulation of the intermediate:

-

Kinetic Control (Phase 1): The first aminolysis with cyclopentylamine is highly exothermic. By performing this dropwise at 0 °C, we isolate the mono-addition product (ethyl N-cyclopentyloxamate)[3].

-

Thermodynamic Activation (Phase 2): Once the first amide bond is formed, the electron-donating resonance of the amide nitrogen significantly reduces the electrophilicity of the remaining ester carbonyl. Consequently, the second aminolysis with 4-(dimethylamino)phenethylamine requires thermal activation (reflux) to drive the reaction to completion[2].

Retrosynthetic Strategy & Workflow

The synthesis is divided into two distinct phases, allowing for the isolation and purification of the intermediate to ensure a high-purity final product.

Figure 1: Two-step sequential aminolysis workflow for unsymmetrical oxalamide synthesis.

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative metrics and analytical checkpoints for both the intermediate and the target compound to ensure a self-validating experimental workflow.

| Parameter | Phase 1 (Intermediate) | Phase 2 (Target Compound) |

| Chemical Formula | C9H15NO3 | C19H29N3O2 |

| Molecular Weight | 185.22 g/mol | 331.46 g/mol |

| Expected Yield | 75% – 85% | 65% – 80% |

| Physical State | Colorless oil / Low-melting solid | Crystalline solid |

| Key IR Markers (KBr) | ~1755 cm⁻¹ (Ester C=O), ~1680 cm⁻¹ (Amide) | ~1660-1680 cm⁻¹ (Bis-amide C=O) |

| Purification Method | Vacuum Distillation or Flash Chromatography | Recrystallization (EtOH/Water) |

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl N-cyclopentyloxamate (Desymmetrization)

Objective: Achieve monoamidation while suppressing the formation of N,N'-dicyclopentyloxalamide.

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen gas inlet to maintain an inert atmosphere.

-

Electrophile Preparation: Charge the flask with diethyl oxalate (14.6 g, 100 mmol, 1.0 equiv) and 50 mL of anhydrous ethanol (or diethyl ether)[3].

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Critical Step: Failure to chill the electrophile will result in double-amidation.

-

Nucleophile Addition: Dissolve cyclopentylamine (8.5 g, 100 mmol, 1.0 equiv) in 20 mL of anhydrous ethanol. Transfer this to the addition funnel.

-

Dropwise Aminolysis: Add the cyclopentylamine solution dropwise over 45 minutes. Maintain the internal temperature below 5 °C throughout the addition[3].

-

Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

-

Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system. The intermediate will appear as a new spot with a lower Rf than diethyl oxalate.

-

Workup & Purification: Concentrate the reaction mixture under reduced pressure to remove ethanol. Purify the crude residue via vacuum distillation (or silica gel chromatography) to afford pure ethyl N-cyclopentyloxamate[2].

Phase 2: Synthesis of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Objective: Overcome the deactivated electrophilicity of the oxamate ester to form the final unsymmetrical bis-amide.

-

Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a water-cooled reflux condenser.

-

Reagent Mixing: Dissolve the purified ethyl N-cyclopentyloxamate (9.26 g, 50 mmol, 1.0 equiv) in 40 mL of absolute ethanol.

-

Second Aminolysis: Add 4-(dimethylamino)phenethylamine (8.21 g, 50 mmol, 1.0 equiv) to the flask in one single portion.

-

Thermal Activation: Heat the reaction mixture to reflux (approximately 78 °C) using an oil bath or heating mantle. Stir vigorously for 8 to 12 hours. Note: The reduced electrophilicity of the mono-amide necessitates this thermal energy to overcome the activation barrier[2].

-

Reaction Monitoring: Monitor the consumption of the oxamate intermediate via LC-MS or TLC (Dichloromethane/Methanol, 9:1).

-

Crystallization: Upon reaction completion, remove the heat source and allow the mixture to cool slowly to room temperature. The target unsymmetrical oxalamide will typically precipitate out of the ethanol solution as a crystalline solid.

-

Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold ethanol to remove any unreacted starting materials.

-

Final Purification: If the purity is insufficient, recrystallize the solid from a boiling mixture of ethanol and water. Dry the final product under high vacuum at 40 °C for 12 hours to yield pure N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide.

Safety & Handling

-

Diethyl Oxalate: Combustible liquid; causes serious eye damage. Handle in a well-ventilated fume hood.

-

Amines (Cyclopentylamine & Phenethylamine derivatives): Corrosive and toxic if swallowed or inhaled. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

-

Pressurized Systems: Ensure the reflux apparatus is open to a nitrogen line or bubbler to prevent pressure buildup during heating.

References

-

Title: Modular Chiral Bisoxalamide-Copper Catalyzed Asymmetric Oxo-Diels-Alder Reaction. Source: ResearchGate. URL: [Link]

-

Title: Oxamic acid analogues as LDH-C4-specific competitive inhibitors: General procedure for the preparation of the N-alkyl oxamates. Source: Taylor & Francis. URL: [Link]

Sources

Application Notes & Protocols: Dosing Guidelines for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in Murine Models

An Application Note for Researchers and Drug Development Professionals

Disclaimer: N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a novel compound with limited publicly available data. The following application notes and protocols are based on established principles of preclinical drug development for novel small molecules. All procedures involving animal models must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines.[1]

Introduction and Scientific Context

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic small molecule featuring a disubstituted oxalamide core. The structure integrates two key pharmacophores: a phenethylamine moiety and an oxalamide linker.

-

Phenethylamine Scaffold: The (4-(dimethylamino)phenethyl) group is a derivative of β-phenylethylamine (PEA). PEA and its analogs are known to act as central nervous system (CNS) stimulants by modulating monoamine neurotransmission, particularly by promoting the release of dopamine and norepinephrine.[2][3] Studies on methylated PEA derivatives in mice have shown dose-dependent analgesic and behavioral effects, suggesting that this part of the molecule is likely to confer neuroactive properties.[4][5]

-

Oxalamide Core: The oxalamide scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities.[6] Derivatives have been developed as enzyme inhibitors targeting neuraminidase for antiviral applications, α-glucosidase for diabetes, and inosine monophosphate dehydrogenase (IMPDH) for immunosuppression.[6][7] More recently, oxalamides have been investigated as potent, heme-displacing inhibitors of indoleamine-2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[8]

The combination of these structural features suggests that N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide may possess unique pharmacological properties, potentially acting as a modulator of CNS pathways with a specific enzymatic or receptor target defined by the oxalamide core. This guide provides a foundational framework for initiating in vivo studies in murine models, focusing on establishing a safe and effective dosing regimen.

Postulated Mechanism of Action

Based on the 4-(dimethylamino)phenethyl moiety, a primary hypothesis is that the compound modulates dopaminergic signaling. It may act as a releasing agent for dopamine or as an inhibitor of dopamine reuptake by binding to the dopamine transporter (DAT).[9] The oxalamide and cyclopentyl groups would influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Figure 1: Postulated mechanism of action targeting dopamine signaling.

Formulation and Vehicle Selection

The first critical step in preclinical in vivo testing is developing a suitable formulation. Since the solubility of this novel compound is unknown, preliminary solubility tests should be performed. The choice of vehicle is paramount as it can influence drug absorption, distribution, and even exert its own biological effects.[10][11]

Common Vehicles for Murine Dosing

The following table summarizes common vehicles for oral and parenteral administration routes. A vehicle-only control group must always be included in study designs.[12]

| Vehicle Composition | Suitability & Properties | Common Routes | Reference |

| Aqueous-Based | |||

| Sterile Saline (0.9% NaCl) | Ideal for water-soluble compounds. Isotonic and well-tolerated. | IV, IP, SC, PO | [13] |

| Phosphate-Buffered Saline (PBS) | Buffered to physiological pH (~7.4). Preferred for pH-sensitive compounds. | IV, IP, SC | [13] |

| 5% Dextrose in Water (D5W) | Isotonic solution for water-soluble compounds. | IV, IP, SC | [13] |

| Suspensions | |||

| 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Forms a uniform suspension for water-insoluble compounds. Increases viscosity. | PO | [10][14] |

| Co-Solvent / Emulsion Systems | |||

| 5-10% DMSO in Saline or PBS | For compounds poorly soluble in water. DMSO concentration should be minimized due to potential toxicity. | IP, IV (with caution) | [13][15] |

| 10-20% Solutol HS-15 / PEG 400 | Polyethylene glycol (PEG) and Solutol can solubilize hydrophobic compounds. | PO, IV, IP | [16][17] |

| Corn Oil / Peanut Oil | For highly lipophilic/hydrophobic compounds. | PO, SC | [10][18] |

Protocol Insight: When using co-solvents like DMSO, it is crucial to prepare the formulation by first dissolving the compound in the pure co-solvent before slowly adding the aqueous component with vortexing to prevent precipitation.[15] The final solution should be visually inspected for clarity or uniformity. The pH of the final formulation should be measured and adjusted to be near neutral (pH ~7.0) if possible, especially for SC and IM routes, to avoid tissue necrosis.[13]

Maximum Tolerated Dose (MTD) Study

The primary goal of an initial in vivo study is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not produce unacceptable side effects or overt toxicity over a specified period.[19] This value is essential for selecting dose levels for subsequent efficacy studies.[20][21]

MTD Study Design and Workflow

An MTD study is typically a short-term, dose-escalation experiment.[22]

Figure 2: Workflow for a typical MTD study in mice.

Step-by-Step MTD Protocol

Objective: To determine the single-dose MTD of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide.

Materials:

-

Test compound

-

Selected vehicle

-

Male and/or female mice (e.g., C57BL/6 or CD-1, 8-10 weeks old)

-

Sterile syringes and appropriate gauge needles (see Table 2)

-

Animal balance

-

Calibrated pipettes and sterile tubes

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 7 days before the study begins.

-

Group Allocation: Randomly assign mice to dose groups (n=3-5 per group) and a vehicle control group (n=5).

-

Dose Preparation: Prepare fresh formulations of the test compound at the desired concentrations on the day of dosing. A suggested starting dose for a novel compound could be 10 mg/kg, with subsequent escalation steps of 30, 100, and 300 mg/kg.[23]

-

Baseline Measurement: On Day 0, record the initial body weight of each mouse.

-

Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection). Dosing volume is typically 10 mL/kg for mice.[14][24]

-

Post-Dose Observation (Acute): Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose for immediate signs of toxicity (e.g., seizures, ataxia, respiratory distress, stereotypy).[1]

-

Daily Monitoring (Chronic): For the next 7-14 days, perform the following daily checks:

-

Clinical Observations: Score each animal for signs of toxicity such as hunched posture, ruffled fur, lethargy, dehydration, and behavioral changes.

-

Body Weight: Record the body weight of each animal. The primary endpoint for toxicity is often defined as a body weight loss exceeding 20% of the initial weight.[12]

-

Mortality: Check for and record any mortalities.

-

-

Endpoint and MTD Determination: The study is concluded after the observation period. The MTD is identified as the highest dose level that did not result in mortality, body weight loss greater than 20%, or other severe, irreversible clinical signs of toxicity.[19]

Administration Protocols

Proper administration technique is crucial for animal welfare and data reliability.[25] A new sterile needle and syringe should be used for each animal.[25]

Administration Route Guidelines

| Route | Needle Gauge | Max Volume | Site | Key Considerations | Reference |

| Intraperitoneal (IP) | 25-27 G | 1-2 mL | Lower right abdominal quadrant | Angle needle 30-45° to avoid puncturing the cecum or bladder. Aspirate to ensure no fluid is drawn back. | [25][26][27] |

| Subcutaneous (SC) | 25-27 G | 1-3 mL | Loose skin over the neck/scruff or flank | Tent the skin before inserting the needle to avoid injecting into the muscle. | [13][28][29] |

| Oral Gavage (PO) | 20-22 G (ball-tipped) | 0.2-0.3 mL (10 mL/kg) | Esophagus to stomach | Ensure proper restraint to prevent head movement. Do not force the needle to avoid tracheal administration or esophageal perforation. | [14] |

| Intravenous (IV) | 27-30 G | 0.1-0.2 mL (5 mL/kg) | Lateral tail vein | Requires proper restraint and often warming of the tail to dilate the vein. This is the most technically challenging route. | [13] |

Protocol: Intraperitoneal (IP) Injection

-

Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders and neck with your non-dominant hand. Secure the tail with your little finger against your palm.

-

Positioning: Turn the restrained animal so its abdomen is facing upwards, with the head tilted slightly downward. This allows the abdominal organs to shift cranially.[27][30]

-

Site Identification: Identify the lower right quadrant of the abdomen, halfway between the midline and the flank.[26] Disinfect the site with an alcohol swab.[25]

-

Injection: With the needle bevel up, insert it at a 30-45° angle into the identified site. Penetrate the skin and abdominal wall.

-

Aspiration: Gently pull back on the plunger. If no fluid or blood enters the syringe, proceed. If fluid (urine, intestinal contents) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[27]

-

Delivery: Inject the solution at a steady rate.

-

Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any immediate adverse reactions.

References

-

Mosnaim, A. D., et al. (2014). Analgesic effects of β-phenylethylamine and various methylated derivatives in mice. Journal of Neurochemistry. [Link]

-

Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. WuXi AppTec. [Link]

-

ichorbio. (2025, March 15). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. [Link]

-

Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

-

University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Research Support. [Link]

-

Wikipedia. (n.d.). Phenethylamine. [Link]

-

Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Medical Journal of Therapeutics. [Link]

-

Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

-

IONTOX. (2017, May 31). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

-

Yoo, J. H., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. [Link]

-

University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. [Link]

-

Altasciences. (n.d.). Maximum tolerable dose (MTD) studies. [Link]

-

Whylings, J., et al. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. [Link]

-

Muehlbacher, M., et al. (2021). Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Gupta, A., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

-

Queen's University. (2012, February 16). Intraperitoneal Injection in Mice. University Animal Care Committee Standard Operating Procedure. [Link]

-

PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]

-

The Jackson Laboratory. (2022, April 21). Evidence-based selection of the starting dose in first-in-human clinical trials using humanized mouse models. [Link]

-

Khan, S., et al. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. International Journal of Biology and Biotechnology. [Link]

-

TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?[Link]

-

Gupta, A., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]

-

Virginia Tech. (2017, December 12). Standard Operating Procedure: Mouse Intraperitoneal Injection. [Link]

-

ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?[Link]

-

Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere. [Link]

-

Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. [Link]

-

U.S. Food and Drug Administration. (2005, July). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

-

Thangada, S., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry. [Link]

-

Kała, M., et al. (2022). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2018, September 24). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO?[Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

-

Gupta, N., et al. (2024). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. RSC Medicinal Chemistry. [Link]

-

University of Queensland. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. Research Support. [Link]

Sources

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic effects of β-phenylethylamine and various methylated derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors [mdpi.com]

- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. dctd.cancer.gov [dctd.cancer.gov]

- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 19. pacificbiolabs.com [pacificbiolabs.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]

- 23. researchgate.net [researchgate.net]

- 24. prisysbiotech.com [prisysbiotech.com]

- 25. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 26. uac.arizona.edu [uac.arizona.edu]

- 27. research.vt.edu [research.vt.edu]

- 28. urmc.rochester.edu [urmc.rochester.edu]

- 29. research-support.uq.edu.au [research-support.uq.edu.au]

- 30. research-support.uq.edu.au [research-support.uq.edu.au]

Application Note: HPLC-UV Method Development and Validation for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide Quantification

Executive Summary

The quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that are both highly sensitive and mechanistically robust. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide . By leveraging the physicochemical properties of the analyte—specifically the protonation dynamics of its aniline-derived tertiary amine—this protocol establishes a self-validating, ICH Q2(R2)-compliant analytical framework suitable for rigorous quality control and pharmacokinetic profiling.

Physicochemical Profiling & Method Rationale

To design an analytical method that transcends trial-and-error, one must first deconstruct the analyte's structural causality. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide features three distinct domains: a hydrophobic cyclopentyl ring, a hydrogen-bonding oxalamide core, and a 4-(dimethylamino)phenethyl moiety.

Ionization Dynamics and Mobile Phase Selection

The critical functional group governing chromatographic behavior is the para-dimethylamino substituent on the phenyl ring. As an aniline derivative, this tertiary amine has an estimated pKa of approximately 5.2.

-

The Causality of pH: At a neutral pH, the molecule remains uncharged, maximizing hydrophobicity but risking poor aqueous solubility and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

-

The Solution: By utilizing a highly acidic mobile phase (pH ~2.0) supplemented with 0.1% Trifluoroacetic acid (TFA), the dimethylamino group becomes fully protonated. TFA serves a dual purpose: it acts as an ion-pairing agent to increase the apparent lipophilicity of the protonated amine, and it dynamically coats residual silanols, ensuring sharp, symmetrical peaks[1].

Chromophore Analysis and Detector Optimization

The conjugated π -system of the 4-(dimethylamino)phenyl group acts as a strong chromophore. While the oxalamide core absorbs primarily in the deep UV range (< 230 nm), the auxochromic effect of the dimethylamino group shifts the absorption maximum ( λmax ) to approximately 260 nm. Selecting 260 nm avoids the high background noise of solvent cutoffs (e.g., methanol or TFA at 210 nm), ensuring a high signal-to-noise ratio and superior method specificity[2].

Fig 1: Mechanism of peak shape optimization using acidic ion-pairing.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system; it should inherently detect system failures before sample quantification begins. This is achieved through strict System Suitability Testing (SST).

Optimized Chromatographic Conditions

Table 1: Final HPLC-UV Operational Parameters

| Parameter | Specification | Rationale |

| Column | End-capped C18, 150 x 4.6 mm, 3.5 µm | High carbon load for hydrophobic retention; end-capping prevents silanol interactions. |

| Mobile Phase A | Water + 0.1% TFA | Provides acidic environment (pH ~2.0) for complete amine protonation. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Low viscosity organic modifier; ensures complete elution of hydrophobic core. |

| Elution Mode | Gradient (See step 2.2) | Washes late-eluting impurities, preventing ghost peaks in subsequent runs[3]. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |

| Column Temp | 35 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |

| Detection | UV at 260 nm | Targets the auxochromic shift of the dimethylamino group[2]. |

| Injection Vol | 10 µL | Balances sensitivity with prevention of column overloading. |

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-

Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas (Mobile Phase A).

-

Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication (Mobile Phase B).

Step 2: Gradient Programming Program the HPLC pump to execute the following gradient to ensure baseline resolution and column cleaning:

-

0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

-

2.0 - 10.0 min: Linear ramp to 80% B (Primary elution phase)

-

10.0 - 12.0 min: Hold at 80% B (Column wash)

-

12.0 - 12.1 min: Return to 10% B

-

12.1 - 18.0 min: Re-equilibration at 10% B

Step 3: Standard and Sample Preparation

-

Stock Solution: Accurately weigh 10.0 mg of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

-

Working Standards: Dilute the stock solution with the initial mobile phase (90% A / 10% B) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Causality note: Diluting in the initial mobile phase prevents solvent-mismatch band broadening.

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject the 50.0 µg/mL standard six consecutive times. The system is only validated for use if it meets the criteria in Table 2.

Table 2: System Suitability Test (SST) Criteria

| Parameter | Acceptance Criteria | Implication of Failure |

| Retention Time RSD | ≤ 1.0% | Pump malfunction or inadequate column equilibration. |

| Peak Area RSD | ≤ 2.0% | Autosampler inconsistency or air bubbles in the syringe. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Column degradation or insufficient silanol masking. |

| Theoretical Plates ( N ) | ≥ 5000 | Loss of column efficiency or dead volume in tubing. |

Method Validation per ICH Q2(R2) Guidelines

To ensure regulatory compliance and authoritative grounding, the method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Fig 2: End-to-end HPLC method development and validation workflow.

Validation Summary Data

The validation process interrogated the method's linearity, limits of detection/quantification (LOD/LOQ), precision, and accuracy. The quantitative results are summarized below, demonstrating that the analytical procedure is fit for its intended purpose[4].

Table 3: ICH Q2(R2) Method Validation Results

| Validation Parameter | Result / Value | ICH Q2(R2) Acceptance Criteria |

| Linear Range | 1.0 – 100.0 µg/mL | Correlation coefficient ( R2 ) ≥ 0.999 |

| Regression Equation | y=45213x+1204 | N/A |

| LOD (S/N = 3:1) | 0.15 µg/mL | Visual or Signal-to-Noise evaluation |

| LOQ (S/N = 10:1) | 0.45 µg/mL | Precision at LOQ ≤ 5.0% RSD |

| Intra-day Precision | 0.8% – 1.2% RSD | ≤ 2.0% RSD (n=6) |

| Inter-day Precision | 1.1% – 1.6% RSD | ≤ 2.0% RSD (n=12 over 2 days) |

| Accuracy (Recovery) | 98.5% – 101.2% | 98.0% – 102.0% across 3 concentration levels |

Robustness

Robustness was evaluated by introducing deliberate, small variations to the method parameters (Flow rate ± 0.1 mL/min, Column temperature ± 2 °C, and Mobile phase organic composition ± 2%). In all altered conditions, the tailing factor remained below 1.5, and the peak area RSD remained below 2.0%, proving the method's resilience against routine operational fluctuations.

Conclusion

By aligning the physicochemical properties of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide with targeted chromatographic principles, this HPLC-UV method achieves exceptional performance. The deliberate use of acidic ion-pairing to manage the aniline-derived tertiary amine guarantees peak symmetry, while the integrated System Suitability Testing ensures the protocol acts as a self-validating system. Validated against ICH Q2(R2) standards, this method provides a highly reliable tool for scientists engaged in the quantification and quality control of this complex molecule.

References

-

European Medicines Agency / International Council for Harmonisation. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). An Overview HPLC Method Development and Validation. Retrieved from [Link]

-

NorthEast BioLab. (2023). HPLC-UV Method Development: Testing Articles in Formulation. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of Stable Stock Solutions for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a specialized small molecule featuring a central oxalamide bridge flanked by a hydrophobic cyclopentyl ring and an electron-rich 4-(dimethylamino)phenethyl moiety. While structurally primed for high-affinity target engagement, these exact features introduce specific physicochemical liabilities—namely, a propensity for intermolecular aggregation and susceptibility to auto-oxidation.

This application note provides a self-validating, step-by-step protocol for formulating stable, high-fidelity stock solutions. By understanding the causality behind each handling step, researchers can prevent compound degradation, avoid artifactual assay data, and ensure absolute reproducibility across high-throughput screening (HTS) and in vitro workflows.

Physicochemical Profiling & Structural Liabilities

To design a robust formulation strategy, we must first deconstruct the molecule’s physicochemical profile.

Table 1: Quantitative Data and Structural Implications

| Property / Moiety | Value / Characteristic | Experimental Implication & Liability |

| Molecular Formula | C₁₇H₂₅N₃O₂ | Highly lipophilic; requires organic solvent for primary stock. |

| Molecular Weight | 303.41 g/mol | Requires precise microbalance weighing for millimolar accuracy. |

| Oxalamide Core | -NH-CO-CO-NH- | Acts as a strong hydrogen bond donor/acceptor. Prone to self-assembly and gelation in non-polar environments . |

| Dimethylamino Group | -N(CH₃)₂ | Electron-rich amine susceptible to rapid auto-oxidation and photo-degradation into N-oxides or radical species . |

| Amide Linkages | Hydrolytic Targets | Kinetically stable at physiological pH, but degrades under prolonged exposure to highly alkaline/acidic aqueous conditions . |

Mechanistic Rationale for Protocol Design (E-E-A-T)

Do not treat stock preparation as a passive dilution. It is an active stabilization process. The following principles dictate our protocol:

-

Why 100% Anhydrous DMSO? The oxalamide bridge is notorious for forming extensive intermolecular hydrogen-bonding networks, which can lead to micro-precipitation or supramolecular gelation if not fully solvated [[1]]([Link]). Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor, effectively disrupting these networks to ensure a true monomeric solution. Furthermore, using anhydrous DMSO prevents the introduction of water, which drastically lowers the compound's solubility threshold .

-

Why Argon/Nitrogen Purging? The terminal dimethylamino group is highly sensitive to oxidative stress. In the presence of dissolved oxygen and ambient light, it can undergo irreversible redox transformations . Purging the headspace of the storage vial with an inert gas displaces oxygen, effectively arresting this degradation pathway.

-

Why Single-Use Aliquoting? Repeated freeze-thaw cycles cause localized concentration gradients within the solvent. As DMSO freezes, the compound is excluded from the solidifying solvent lattice, causing it to crash out of solution. Aliquoting ensures the compound is thawed exactly once, guaranteeing concentration fidelity .

Fig 1. Structural liabilities of the compound and corresponding protocol mitigations.

Step-by-Step Protocol: Preparation of Stable Stock Solutions

Materials Required

-

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide (Dry powder)

-

Anhydrous DMSO (≥99.9% purity, sealed under argon)

-

Amber glass vials (to prevent photo-oxidation)

-

Argon or Nitrogen gas source with a sterile needle attachment

-

Bath sonicator

Reconstitution Calculations

Use the following validated mass-to-volume ratios to achieve precise molarities (based on MW = 303.41 g/mol ).

Table 2: Reconstitution Volumes for Standard Stock Concentrations

| Mass of Compound | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock |

| 1.0 mg | 329.6 µL | 65.9 µL |

| 5.0 mg | 1.648 mL | 329.6 µL |

| 10.0 mg | 3.296 mL | 659.2 µL |

Workflow Methodology